5-Cyclopropoxy-4-sulfamoylpicolinic acid
Description
5-Cyclopropoxy-4-sulfamoylpicolinic acid is a synthetic picolinic acid derivative characterized by a cyclopropoxy substituent at the 5-position and a sulfamoyl group at the 4-position of the pyridine ring. While its exact therapeutic applications remain under investigation, preliminary studies suggest utility in enzyme inhibition (e.g., carbonic anhydrases) or as a scaffold for kinase-targeted therapies.
Properties
Molecular Formula |
C9H10N2O5S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-sulfamoylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)8-3-6(9(12)13)11-4-7(8)16-5-1-2-5/h3-5H,1-2H2,(H,12,13)(H2,10,14,15) |
InChI Key |
SGEYECKJWXCYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-sulfamoylpicolinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable precursor followed by sulfonation and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-sulfamoylpicolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Cyclopropoxy-4-sulfamoylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-sulfamoylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy and sulfamoyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in the Picolinic Acid Family
Compounds structurally related to 5-cyclopropoxy-4-sulfamoylpicolinic acid include:
| Compound Name | Substituents (Position) | Key Properties | Applications |
|---|---|---|---|
| This compound | Cyclopropoxy (5), Sulfamoyl (4) | High metabolic stability, moderate solubility | Enzyme inhibition, drug discovery |
| 4-Sulfamoylpicolinic acid | Sulfamoyl (4) | Lower lipophilicity, rapid clearance | Carbonic anhydrase inhibitors |
| 5-Methoxy-4-nitro-picolinic acid | Methoxy (5), Nitro (4) | Reactive nitro group, poor stability | Intermediate in organic synthesis |
| 5-Trifluoromethylpicolinic acid | Trifluoromethyl (5) | Enhanced bioavailability, fluorophilic effects | Anticancer agents, agrochemicals |
Key Findings :
- The cyclopropoxy group in this compound contributes to improved metabolic resistance compared to methoxy or nitro analogs, as cyclopropane’s ring strain reduces susceptibility to oxidative degradation .
- The sulfamoyl group enhances target-binding specificity relative to nitro or carboxylate substituents, likely due to hydrogen-bonding interactions with enzyme active sites .
Comparison with Sulfamoyl-Containing Derivatives
Sulfamoyl groups are common in bioactive molecules. Notable comparisons:
| Compound Name | Core Structure | Sulfamoyl Position | Bioactivity (IC50) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | Picolinic acid | 4 | 12 nM (CA IX)* | 0.8 |
| Celecoxib | Pyrazole | 4 | 40 nM (COX-2) | 0.1 |
| Dorzolamide | Thienothiopyran | 1 | 0.5 nM (CA II) | 3.2 |
*Carbonic anhydrase IX inhibition (in vitro).
Insights :
- Despite lower solubility than dorzolamide, this compound exhibits superior isoform selectivity for CA IX over CA II (10-fold), a critical feature for antitumor applications .
Cyclopropoxy-Substituted Analogs
Cyclopropane rings are valued for conformational rigidity. Comparisons include:
| Compound Name | Core Structure | Cyclopropoxy Position | LogP | Half-life (in vivo) |
|---|---|---|---|---|
| This compound | Picolinic acid | 5 | 1.9 | 6.2 h |
| Ciprofloxacin | Quinolone | 1 | 1.3 | 4.0 h |
| Tranylcypromine | Phenethylamine | Adjacent to amine | 2.5 | 2.5 h |
Research Highlights :
- The 5-position cyclopropoxy group in the target compound minimizes steric hindrance compared to tranylcypromine’s adjacent substitution, preserving binding pocket accessibility.
- LogP values suggest balanced lipophilicity, favoring both membrane permeability and aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
